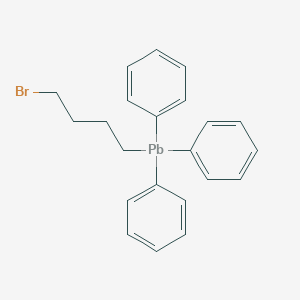

Plumbane, (4-bromobutyl)triphenyl-

Description

Historical Context and Evolution of Organometallic Lead Compounds

The field of organometallic chemistry traces its origins to the 18th century, with significant developments occurring throughout the 19th and 20th centuries. researchgate.net The first organolead compound, hexaethyldilead ((C₂H₅)₆Pb₂), was synthesized in 1858, marking the beginning of the exploration of these unique chemical entities. wikipedia.orgchemeurope.com A major milestone in the history of organolead compounds was the discovery and widespread application of tetraethyllead (B6334599) as an anti-knock agent in gasoline, a use that has since been largely phased out due to environmental and health concerns. wikipedia.org The development of organometallic chemistry in the 20th century was spurred by the discovery of new synthetic methods, such as the Grignard reaction, and the development of advanced analytical techniques for their characterization. researchgate.netlibretexts.org

Fundamental Principles Governing Organolead Chemistry

The chemistry of organolead compounds is governed by the properties of the lead atom and its bonding with carbon. Lead is a member of Group 14 of the periodic table, along with carbon, silicon, germanium, and tin. acs.org A key characteristic of lead's position in this group is the increasing metallic character and the decreasing strength of the element-carbon bond as one moves down the group. wikipedia.orgchemeurope.com

Lead is predominantly tetravalent in its organometallic compounds, forming four covalent bonds. wikipedia.org This is in contrast to its inorganic chemistry, where the +2 oxidation state is more common due to the inert pair effect. wikipedia.orgacs.org The inert pair effect describes the tendency of the 6s electrons in heavy elements like lead to remain non-bonded due to relativistic effects, which cause a contraction of the 6s orbital. wikipedia.org In organolead compounds, the covalent nature of the Pb-C bond favors the +4 oxidation state.

Structural Classification of Organolead Compounds

Organometallic compounds, including those of lead, can be classified based on the nature of the metal-carbon bond and the types of ligands attached to the metal. wikipedia.orgsigmaaldrich.com Organolead compounds are primarily covalent and can be categorized as follows:

Tetraorganolead compounds (R₄Pb): These compounds have four organic groups bonded to the lead atom. They can be symmetrical (e.g., tetraethyllead) or unsymmetrical (e.g., (4-bromobutyl)triphenylplumbane).

Organolead halides (RₙPbX₄₋ₙ): These are compounds where one or more organic groups are replaced by a halogen. Examples include triorganolead halides (R₃PbX) and diorganolead dihalides (R₂PbX₂).

Organolead hydroxides and oxides: These are formed from the hydrolysis of organolead halides and can exist as monomers or polymers. wikipedia.org

Plumbocenes: These are metallocenes containing lead, such as plumbocene (Cp₂Pb), where lead is in the +2 oxidation state. wikipedia.org

Significance of the Pb-C Bond in Organometallic Systems

The lead-carbon (Pb-C) bond is the defining feature of organolead compounds. It is a relatively weak covalent bond compared to the carbon-carbon bond and other carbon-metal bonds in Group 14. wikipedia.orgmsu.edu The bond dissociation energy for the C-Pb bond in tetramethyllead (B1204573) is approximately 204 kJ/mol, which is significantly lower than that of the C-Sn bond in tetramethyltin (B1198279) (297 kJ/mol). wikipedia.org

This inherent weakness of the Pb-C bond has several important consequences for the reactivity of organolead compounds:

Homolytic Cleavage: The bond can easily break to form free radicals upon exposure to heat or light, a property that was exploited in the use of tetraethyllead as a radical initiator. wikipedia.orgchemeurope.com

Transmetalation Reactions: Organolead compounds can readily transfer their organic groups to other metals, making them useful reagents in organic synthesis. wikipedia.orgchemeurope.com

The properties of the Pb-C bond are summarized in the table below.

| Property | Value |

| Bond Type | Covalent |

| Bond Length (in tetramethyllead) | 222 pm |

| Bond Dissociation Energy (in tetramethyllead) | 204 kJ/mol |

Data sourced from Wikipedia wikipedia.org

Positioning of (4-bromobutyl)triphenylplumbane within the Broader Organolead Landscape

(4-bromobutyl)triphenylplumbane is a specific example of an unsymmetrical tetraorganolead compound. Its structure consists of a central lead atom bonded to three phenyl groups and one 4-bromobutyl group. While this specific compound is not extensively documented in readily available scientific literature, its properties and reactivity can be inferred from the general principles of organolead chemistry.

It belongs to the R₄Pb class of organolead compounds, where R represents different organic substituents. The presence of both aryl (phenyl) and alkyl (4-bromobutyl) groups makes it an interesting subject for studying the differential reactivity of the Pb-C bonds. The 4-bromobutyl chain also introduces a functional group (the bromine atom) that can participate in further chemical transformations.

The synthesis of (4-bromobutyl)triphenylplumbane would likely involve the reaction of a triphenyllead nucleophile, such as triphenylplumbyllithium, with 1,4-dibromobutane. Alternatively, it could potentially be synthesized via a Grignard reaction between a triphenyllead halide and the Grignard reagent derived from 1,4-dibromobutane.

The table below outlines the key structural features of (4-bromobutyl)triphenylplumbane.

| Feature | Description |

| Compound Class | Tetraorganolead (unsymmetrical) |

| Central Atom | Lead (Pb) |

| Aryl Ligands | Three phenyl groups (-C₆H₅) |

| Alkyl Ligand | One 4-bromobutyl group (-(CH₂)₄Br) |

| Key Functional Groups | Phenyl, Alkyl, Bromo |

Properties

CAS No. |

16035-34-0 |

|---|---|

Molecular Formula |

C22H23BrPb |

Molecular Weight |

575 g/mol |

IUPAC Name |

4-bromobutyl(triphenyl)plumbane |

InChI |

InChI=1S/3C6H5.C4H8Br.Pb/c3*1-2-4-6-5-3-1;1-2-3-4-5;/h3*1-5H;1-4H2; |

InChI Key |

UUDCYOSLHOXXQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Pb](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

16035-34-0 |

Synonyms |

(4-Bromobutyl)triphenylplumbane |

Origin of Product |

United States |

Synthetic Methodologies for Organolead Compounds and Their Application to 4 Bromobutyl Triphenylplumbane

Overview of Established Synthetic Routes to Tetraorganolead Compounds

Tetraorganolead compounds, with the general formula R₄Pb, are the most stable class of organolead compounds. Their synthesis has been achieved through various methods that facilitate the formation of Pb-C bonds.

Grignard Reagent Approaches for Pb-C Bond Formation

A widely used method for synthesizing tetraorganolead compounds involves the reaction of lead(II) chloride with a Grignard reagent (R-Mg-X). byjus.comsigmaaldrich.com For instance, tetramethyllead (B1204573) can be synthesized by reacting methylmagnesium chloride with lead chloride. wikipedia.org This reaction typically uses an excess of the Grignard reagent to ensure the complete alkylation or arylation of the lead. The process is thought to proceed through the formation of unstable diorganolead species, which then disproportionate to yield the final tetraorganolead product and elemental lead. The versatility of Grignard reagents allows for the introduction of a wide array of alkyl and aryl groups. byjus.commt.com

Transmetalation Reactions Involving Lead Precursors (e.g., Sn-Pb and B-Pb Exchange)

Transmetalation is a fundamental organometallic reaction involving the transfer of ligands from one metal to another. wikipedia.orgresearchgate.net This method is employed in the synthesis of organolead compounds where an organic group is transferred from a different metal, such as tin or boron, to a lead precursor. wikipedia.orgrsc.org The reaction's progression is often driven by thermodynamic and kinetic factors, favoring the transfer to the lead center. wikipedia.org Organotin compounds, for example, can react with lead salts to form organolead compounds, a process that has applications in the synthesis of various organometallic complexes. wikipedia.org

Electrophilic Aromatic Plumbation Utilizing Lead(IV) Reagents

Electrophilic aromatic substitution is a key reaction type in organic chemistry where an electrophile replaces an atom on an aromatic ring. byjus.comkhanacademy.org In the context of organolead chemistry, certain arene compounds can react directly with lead(IV) acetate (B1210297) in an electrophilic aromatic substitution to form aryl lead compounds. wikipedia.org For example, anisole (B1667542) reacts with lead tetraacetate to produce p-methoxyphenyllead triacetate. wikipedia.org This method provides a direct route to aryllead compounds by leveraging the electrophilicity of lead(IV) reagents. wikipedia.orglibretexts.org

Salt Elimination Reactions for Diverse Organolead Derivatives

Salt elimination reactions are a common strategy in organometallic synthesis. researchgate.net This approach typically involves the reaction of a lead halide with a more electropositive organometallic reagent, such as an organolithium or organosodium compound. The formation of a stable inorganic salt, like sodium chloride, drives the reaction forward, resulting in the desired organolead compound. researchgate.net This method is particularly useful for creating a diverse range of organolead derivatives with various organic substituents.

Strategies for Introducing the Triphenylplumbane Moiety

The triphenylplumbane group, (C₆H₅)₃Pb-, is a critical component of the target molecule. Its synthesis often begins with the formation of tetraphenyllead (B147485), which can be prepared using Grignard reagents. From tetraphenyllead, triphenyllead halides can be generated. For example, the reaction of tetraphenyllead with lead tetraacetate can be controlled to produce triphenyllead acetate. These triphenyllead halides or pseudohalides then serve as key intermediates for further functionalization.

| Precursor | Reagent | Resulting Moiety |

| Lead(II) chloride | Phenylmagnesium bromide | Tetraphenyllead |

| Tetraphenyllead | Lead tetraacetate | Triphenyllead acetate |

Methodologies for the Incorporation of the 4-Bromobutyl Chain

The final step in the synthesis of (4-bromobutyl)triphenylplumbane involves attaching the 4-bromobutyl chain to the triphenylplumbane moiety. This is typically achieved by reacting a triphenyllead derivative with a suitable reagent containing the 4-bromobutyl group. One plausible method involves the reaction of a triphenyllead salt, such as triphenyllead acetate, with a Grignard reagent derived from 1,4-dibromobutane. The Grignard reagent, acting as a nucleophile, would displace the acetate group on the lead atom to form the desired carbon-lead bond. Careful control of the reaction conditions is necessary to ensure monosubstitution and prevent further reactions. A similar synthesis has been reported for (4-bromobutyl)benzene, where 4-phenylbutanol is treated with phosphorus tribromide. prepchem.com

| Triphenyllead Precursor | Reagent | Product |

| Triphenyllead acetate | 4-bromobutylmagnesium bromide | (4-bromobutyl)triphenylplumbane |

Design Considerations for the Targeted Synthesis of (4-bromobutyl)triphenylplumbane

The targeted synthesis of (4-bromobutyl)triphenylplumbane, an asymmetric tetraalkyl/aryl lead compound, necessitates a strategic approach to precursor selection and reaction design. A primary and effective method involves the use of a Grignard reagent. wikipedia.orgacs.org This pathway would likely begin with the formation of a Grignard reagent from 1,4-dibromobutane. This organomagnesium halide could then be reacted with triphenyllead chloride.

A critical consideration in this synthesis is the stoichiometry of the reactants. The reaction of a Grignard reagent with a lead(II) salt like lead(II) chloride can proceed in a stepwise manner. acs.org To selectively obtain the desired monosubstituted product, (4-bromobutyl)triphenylplumbane, careful control over the molar ratios of the Grignard reagent and the triphenyllead chloride precursor is paramount. An excess of the Grignard reagent could lead to the formation of undesired dialkylated or even tetraalkylated lead species.

Another key factor is the choice of solvent and reaction temperature. Ether is a common solvent for Grignard reactions, and controlling the temperature is crucial to manage the reactivity and prevent unwanted side reactions. acs.org The workup procedure following the reaction is also important to isolate and purify the target compound from byproducts and unreacted starting materials.

An alternative, though potentially less direct, approach could involve the synthesis of a triphenylplumbyl anion, which could then be reacted with 1,4-dibromobutane. However, the Grignard route generally offers a more straightforward and well-established method for creating carbon-lead bonds. wikipedia.org

Emerging Synthetic Techniques in Organolead Chemistry

While traditional methods like the use of Grignard reagents remain prevalent, the field of organometallic chemistry is continually evolving, with new techniques that could potentially be applied to the synthesis of compounds like (4-bromobutyl)triphenylplumbane. frontiersin.org

Palladium-Catalyzed Cross-Coupling Reactions: The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis. mdpi.com While more commonly applied to organotin compounds, these methods could potentially be adapted for organolead compounds. For instance, a palladium catalyst could facilitate the coupling of a triphenyllead species with a suitable bromobutyl-containing substrate. The development of specialized ligands, such as N-heterocyclic carbenes (NHCs), has expanded the scope and efficiency of these reactions. mdpi.com

Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling previously challenging transformations. acs.org This technique uses light to generate reactive intermediates. It's conceivable that a photoredox-catalyzed approach could be developed to form the carbon-lead bond in (4-bromobutyl)triphenylplumbane, potentially offering milder reaction conditions and unique reactivity patterns compared to traditional methods.

Flow Chemistry: The use of continuous flow reactors is another emerging area that offers significant advantages in terms of safety, scalability, and control over reaction parameters. For reactions involving potentially hazardous reagents or intermediates, flow chemistry can provide a safer and more efficient alternative to batch processing. This could be particularly relevant for the synthesis of organolead compounds, given their toxicity.

Mechanochemistry: This solvent-free technique involves inducing reactions through mechanical force, such as ball milling. Mechanochemistry is considered a green chemistry approach as it often reduces or eliminates the need for solvents. While its application to organolead synthesis is not yet widespread, it represents an innovative area of research that could lead to more sustainable synthetic methods.

These emerging techniques, while not yet standard for the synthesis of (4-bromobutyl)triphenylplumbane, represent exciting future directions for the field of organolead chemistry. Further research and development in these areas could lead to more efficient, selective, and safer methods for preparing a wide range of organolead compounds.

Reactivity and Mechanistic Insights of 4 Bromobutyl Triphenylplumbane

Intrinsic Reactivity of the Carbon-Lead Bond in Triphenylplumbane Systems

The reactivity of (4-bromobutyl)triphenylplumbane is fundamentally dictated by the nature of the carbon-lead (C-Pb) bond. As a member of Group 14, lead is less electronegative than carbon, resulting in a polarized C-Pb bond with a partial negative charge on the carbon atom and a partial positive charge on the lead atom. This inherent polarity influences the bond's susceptibility to both homolytic and heterolytic cleavage.

The C-Pb bond is notably weak compared to other carbon-Group 14 element bonds. For instance, the bond dissociation energy of the C-Pb bond in tetramethyllead (B1204573) is approximately 204 kJ/mol, which is significantly lower than that of the C-Sn bond in tetramethyltin (B1198279) (297 kJ/mol) and the C-Si bond in tetramethylsilane (B1202638) (384 kJ/mol) wikipedia.org. This relative weakness is a key factor governing the chemical behavior of organolead compounds, making them prone to bond scission under relatively mild conditions.

Homolytic Cleavage Pathways and Organolead Radical Generation

The low bond dissociation energy of the C-Pb bond facilitates its homolytic cleavage, a process where the two electrons in the bond are distributed equally between the carbon and lead atoms, generating a carbon-centered radical and a lead-centered radical wikipedia.org. In the case of (4-bromobutyl)triphenylplumbane, this can be represented as:

(C₆H₅)₃Pb-(CH₂)₄Br → (C₆H₅)₃Pb• + •(CH₂)₄Br

This process can be initiated by heat or light. The resulting triphenylplumbyl radical, (C₆H₅)₃Pb•, and the 4-bromobutyl radical are highly reactive species that can participate in a variety of subsequent reactions. The stability of the triphenylplumbyl radical is influenced by the steric bulk of the phenyl groups, which can hinder dimerization and other decomposition pathways. The generation of such radical intermediates is a key feature of organolead chemistry and underpins their use as radical initiators in certain polymerization reactions wikipedia.org.

Heterolytic Pathways and Electrophilic/Nucleophilic Characteristics

In addition to homolytic cleavage, the C-Pb bond can also undergo heterolytic cleavage, where both electrons of the bond are transferred to one of the fragments. Given the polarization of the C-Pb bond, two primary heterolytic pathways are conceivable.

First, the carbon atom, bearing a partial negative charge, can act as a nucleophile. In this scenario, the C-Pb bond is cleaved by an electrophile (E⁺), leading to the formation of a new C-E bond and a triphenylplumbyl cation:

(C₆H₅)₃Pb-(CH₂)₄Br + E⁺ → (C₆H₅)₃Pb⁺ + E-(CH₂)₄Br

Conversely, the lead atom can be attacked by a nucleophile (Nu⁻), particularly if the lead center is rendered more electrophilic by the presence of electron-withdrawing groups or through coordination with a Lewis acid. This would result in the formation of a plumbate species and a carbanion, although this pathway is generally less common for tetraorganoplumbanes unless activated.

The presence of the bromine atom on the butyl chain also introduces another reactive site. The C-Br bond can undergo nucleophilic substitution, where a nucleophile displaces the bromide ion. The triphenylplumbyl group, being bulky, might exert steric hindrance at the alpha-carbon, but its electronic effects could also influence the reactivity of the C-Br bond.

Reactivity Profiles Governed by the Triphenylplumbane Group

The triphenylplumbane moiety plays a crucial role in directing the reactivity of the entire molecule, particularly in the context of modern synthetic methodologies such as cross-coupling reactions.

Facilitation of Cross-Coupling Reactions

Organolead compounds, including tetraorganoplumbanes and organolead triacetates, have been demonstrated to participate in palladium-catalyzed cross-coupling reactions rsc.org. While specific studies on (4-bromobutyl)triphenylplumbane are scarce, its potential for such reactions can be inferred. The triphenylplumbane group can act as a transferable group in Stille-type couplings, where the organolead compound serves as the organometallic partner.

A plausible catalytic cycle would involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with (4-bromobutyl)triphenylplumbane, and finally reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. The presence of the bromo-functionalized butyl chain offers the possibility for intramolecular coupling reactions or for sequential cross-coupling at two different sites.

Ligand Exchange Dynamics and Coupling Mechanisms

The lead atom in (4-bromobutyl)triphenylplumbane is a tetracoordinate Pb(IV) center. Ligand exchange at the lead center is a potential reaction pathway, especially in the presence of strong nucleophiles or Lewis acids. While less common for stable tetraorganoplumbanes compared to organolead halides or acetates, such exchange could be a preliminary step in certain transformations.

Involvement in Selective Carbon-Carbon and Carbon-Heteroatom Bond Formations

The dual functionality of (4-bromobutyl)triphenylplumbane, possessing both a reactive C-Pb bond and a C-Br bond, makes it an interesting substrate for selective bond formations. The C-Pb bond can be selectively cleaved under conditions that leave the C-Br bond intact, and vice versa.

For instance, the C-Pb bond could be utilized in a cross-coupling reaction to form a new carbon-carbon bond. Subsequently, the C-Br bond could be targeted for a carbon-heteroatom bond-forming reaction, such as amination, etherification, or thiolation, through nucleophilic substitution. This orthogonality in reactivity allows for the stepwise construction of more complex molecules.

Data Tables

Table 1: Comparative Bond Dissociation Energies (BDE) of Carbon-Group 14 Element Bonds

| Bond | BDE (kJ/mol) |

| C-C | ~348 |

| C-Si | ~384 |

| C-Sn | ~297 |

| C-Pb | ~204 wikipedia.org |

Reactivity of the 4-Bromobutyl Chain as a Functional Handle

The 4-bromobutyl group attached to the triphenylplumbyl moiety serves as a versatile functional handle, enabling a variety of chemical modifications. The presence of a terminal bromine atom on the alkyl chain allows for reactions typical of primary alkyl halides.

The carbon atom bonded to the bromine in the 4-bromobutyl chain is electrophilic and, therefore, susceptible to attack by nucleophiles. This allows for a range of nucleophilic substitution reactions, which are fundamental transformations in organic synthesis. mdpi.commdpi.comnih.govox.ac.uk In these reactions, a nucleophile replaces the bromide ion, which acts as a leaving group. ox.ac.ukyoutube.com

The general scheme for such a reaction can be represented as:

Ph₃Pb(CH₂)₄Br + Nu⁻ → Ph₃Pb(CH₂)₄Nu + Br⁻

Where Nu⁻ represents a nucleophile.

A variety of nucleophiles can be employed, leading to a diverse array of functionalized triphenylplumbane derivatives. The choice of nucleophile dictates the resulting functional group.

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Azide (-N₃) |

| Alkoxide (RO⁻) | Sodium Alkoxide (NaOR) | Ether (-OR) |

| Amine (RNH₂) | Ammonia or Primary/Secondary Amines | Amine (-NHR or -NR₂) |

| Thiolate (RS⁻) | Sodium Thiolate (NaSR) | Thioether (-SR) |

The reaction mechanism for these substitutions, given the primary nature of the alkyl halide, is likely to proceed via an SN2 pathway. This involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. However, in this achiral molecule, the primary outcome is the formation of a new carbon-nucleophile bond.

The 4-bromobutyl chain also presents opportunities for alkylation reactions, extending the carbon chain or introducing more complex molecular architectures. prepchem.com One common strategy involves the use of organometallic reagents, such as Grignard reagents or organocuprates, which act as sources of carbanions.

For instance, reaction with a Grignard reagent (RMgX) could lead to the formation of a new carbon-carbon bond:

Ph₃Pb(CH₂)₄Br + RMgX → Ph₃Pb(CH₂)₄R + MgXBr

This type of reaction significantly enhances the synthetic utility of (4-bromobutyl)triphenylplumbane, allowing for the construction of more elaborate organolead compounds.

Furthermore, the terminal bromine can be transformed into other functional groups that can then participate in a wider range of reactions. For example, elimination of HBr under basic conditions could introduce a terminal double bond, although this is generally less favored for primary halides compared to substitution. More synthetically useful is the conversion of the bromide to an organometallic species itself, for example, via lithium-halogen exchange, which would generate a nucleophilic carbon at the terminus of the chain, opening up another avenue for functionalization.

Advanced Academic and Research Applications of 4 Bromobutyl Triphenylplumbane

Contributions to Materials Science Research and Development

Integration into Polymeric Frameworks and Hybrid Materials Systems

The structure of (4-bromobutyl)triphenylplumbane, featuring a reactive alkyl bromide at one end and a bulky organometallic group at the other, makes it a prime theoretical candidate for the synthesis of novel polymers and hybrid materials. The terminal bromine atom serves as a versatile chemical handle for polymer functionalization.

Two primary strategies could be employed for its integration into polymeric systems:

Post-Polymerization Functionalization: A pre-formed polymer with nucleophilic side chains (e.g., containing amine or alcohol groups) could be modified by reacting it with (4-bromobutyl)triphenylplumbane. The nucleophilic groups on the polymer would displace the bromide ion, covalently attaching the triphenylplumbyl moiety as a pendant group along the polymer backbone. This method allows for precise control over the degree of functionalization.

Functional Monomer Polymerization: The (4-bromobutyl)triphenylplumbane could first be converted into a polymerizable monomer. For instance, the bromide could be substituted with a methacrylate (B99206) or styrenic group. Subsequent polymerization of this new monomer, either alone or with other co-monomers, would yield a polymer with the triphenylplumbyl group incorporated directly into its structure.

The incorporation of the heavy lead atom into a polymer matrix would be expected to significantly alter the material's properties, such as its refractive index, X-ray absorption capabilities, and thermal stability. These lead-containing polymers could be investigated for applications in specialized optical devices or as radiation-shielding materials.

Strategic Reagent in Complex Molecule Construction

Organolead compounds have a recognized, albeit niche, role in organic synthesis, particularly in the formation of carbon-carbon bonds.

Utility in Synthesizing Sterically Hindered Biaryl Structures

One of the most promising applications for arylplumbanes is in palladium-catalyzed cross-coupling reactions to create sterically hindered biaryl systems. These structures, where two aromatic rings are joined, are common in pharmaceuticals and advanced materials, but their synthesis can be challenging due to steric hindrance preventing the rings from easily connecting.

Organolead reagents are known to be more reactive in some coupling reactions than their organotin or organoboron counterparts. wikipedia.org The triphenylplumbyl group of (4-bromobutyl)triphenylplumbane could theoretically participate in such a reaction. In a typical catalytic cycle, the organoplumbane would undergo transmetalation with a palladium catalyst, which then couples with an aryl halide to form the biaryl product. The increased reactivity of the C–Pb bond can facilitate the coupling of highly substituted, sterically demanding substrates where other methods might fail. wikipedia.org

Table 1: Comparison of Organometallic Reagents in Sterically Hindered Biaryl Synthesis This table is illustrative and based on general principles of organometallic chemistry, as direct comparative data for (4-bromobutyl)triphenylplumbane is unavailable.

| Organometallic Reagent Type | Relative Reactivity | Tolerance to Functional Groups | Key Advantages in Hindered Coupling |

| Organoboron (Suzuki) | Moderate | High | High stability, low toxicity of byproducts |

| Organotin (Stille) | Moderate-High | Moderate | Generally good yields, well-understood |

| Organozinc (Negishi) | High | Moderate | High reactivity, but sensitive to moisture/air |

| Organolead (Plumbane) | High | Low to Moderate | High reactivity may overcome steric barriers |

Applications in Total Synthesis of Natural Products and Bioactive Molecules

The application of (4-bromobutyl)triphenylplumbane in the total synthesis of natural products is entirely speculative at this point. While organometallic reagents are fundamental tools in constructing complex molecular architectures, the toxicity and instability of many organolead compounds have limited their use in this field compared to reagents based on boron, tin, zinc, and silicon.

For (4-bromobutyl)triphenylplumbane to be considered, it would need to offer a unique reactivity profile for a specific, challenging bond formation that could not be achieved by other means. The bifunctional nature of the molecule is its most interesting feature; one could envision a synthetic strategy where the triphenylplumbyl group is used for a key cross-coupling step, and the bromobutyl chain is later used to close a ring or attach another fragment of the target molecule. However, without concrete examples, this remains a theoretical exercise.

Design and Synthesis of Novel Organolead Derivatives

The true potential of (4-bromobutyl)triphenylplumbane likely lies in its role as a versatile building block for creating a variety of other specialized organolead compounds.

Exploiting the 4-Bromobutyl Moiety for Derivatization

The 4-bromobutyl group is a classic electrophilic handle in organic synthesis. It is susceptible to attack by a wide range of nucleophiles, allowing for the synthesis of a diverse library of derivatives. This versatility allows for the introduction of various functional groups at the end of the butyl chain, while the triphenylplumbyl core remains intact.

Table 2: Potential Derivatization Reactions of the 4-Bromobutyl Group This table outlines hypothetical reactions based on standard organic chemistry principles.

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application of Derivative |

| Azide (B81097) | Sodium Azide (NaN₃) | -N₃ | Precursor for "click" chemistry, amines |

| Cyanide | Sodium Cyanide (NaCN) | -C≡N | Precursor for carboxylic acids, amines |

| Amine | Ammonia (NH₃), R₂NH | -NH₂, -NR₂ | pH-sensitive materials, ligand synthesis |

| Thiol | Sodium Thiolate (NaSR) | -SR | Surface functionalization (e.g., gold) |

| Carboxylate | RCOONa | -OOCR | Pro-drug design, modified solubility |

Exploring Functionalized Organolead Compounds for Targeted Research

By exploiting the derivatization potential described above, (4-bromobutyl)triphenylplumbane could serve as a precursor to highly specialized organolead compounds. For example, attaching a fluorescent dye to the butyl chain could create a probe for tracking the distribution of lead-containing species in biological or environmental systems, albeit with significant safety considerations. Attaching a biocompatible moiety like polyethylene (B3416737) glycol (PEG) could create an amphiphilic molecule for self-assembly studies. Furthermore, converting the bromide to a terminal alkyne or azide would produce a triphenylplumbane derivative ready for use in highly efficient "click" chemistry reactions, enabling its conjugation to a vast array of other molecules, from biomolecules to nanoparticles.

Analytical and Spectroscopic Methodologies in Organolead Chemistry Research Pertaining to 4 Bromobutyl Triphenylplumbane

Spectroscopic Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁰⁷Pb NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organolead compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR is used to determine the structure of the organic ligands attached to the lead atom. For (4-bromobutyl)triphenylplumbane, the ¹H NMR spectrum would exhibit characteristic signals for the phenyl and the 4-bromobutyl groups. The protons of the phenyl groups typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The protons of the butyl chain would show distinct signals, with their chemical shifts influenced by the adjacent lead and bromine atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in (4-bromobutyl)triphenylplumbane would give a distinct signal. The signals for the phenyl carbons would appear in the aromatic region (typically 120-150 ppm), while the butyl chain carbons would be found in the aliphatic region. The carbon directly bonded to the lead atom would show a characteristic chemical shift and may exhibit coupling to the ²⁰⁷Pb nucleus.

²⁰⁷Pb NMR Spectroscopy: Lead-207 NMR is a specialized technique that directly probes the lead atom, offering valuable information about its coordination environment and oxidation state. nist.gov The chemical shift range for ²⁰⁷Pb is exceptionally wide, making it highly sensitive to subtle changes in the electronic and steric environment around the lead center. For tetra-alkyl and tetra-aryl lead compounds, the ²⁰⁷Pb chemical shifts are found in a specific region of the spectrum, and the value for (4-bromobutyl)triphenylplumbane would be expected to fall within this range, influenced by the electronic effects of the phenyl and bromobutyl substituents.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 8.0 (phenyl), 1.5 - 3.5 (butyl) | Phenyl protons appear as multiplets. Butyl protons show distinct multiplets for each methylene (B1212753) group. |

| ¹³C | 120 - 150 (phenyl), 15 - 40 (butyl) | The carbon attached to bromine will be shifted downfield. |

| ²⁰⁷Pb | Specific to tetraorganolead(IV) compounds | Highly sensitive to the nature of the organic substituents. |

Table 1: Predicted NMR Spectroscopic Data for (4-bromobutyl)triphenylplumbane. These values are estimates based on data for analogous compounds.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. nist.gov For volatile organolead compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method, combining the separation capabilities of GC with the detection power of MS. researchgate.netchrom-china.com

In the mass spectrum of (4-bromobutyl)triphenylplumbane, the molecular ion peak [M]⁺ would be expected, corresponding to the mass of the intact molecule. However, due to the relatively weak C-Pb bond, extensive fragmentation is common in organolead compounds. nist.gov Characteristic fragmentation patterns would involve the loss of the butyl and phenyl groups. The presence of bromine's isotopic pattern (⁷⁹Br and ⁸¹Br) would also be a key identifier for fragments containing the bromobutyl group.

| Fragment Ion | Predicted m/z | Origin |

| [C₂₂H₂₄BrPb]⁺ | 575 | Molecular Ion |

| [Pb(C₆H₅)₃]⁺ | 439 | Loss of bromobutyl radical |

| [Pb(C₆H₅)₂Br]⁺ | 437/439 | Loss of a phenyl and butyl radical |

| [Pb(C₆H₅)]⁺ | 285 | Loss of two phenyls and bromobutyl |

| [Pb]⁺ | 207 | Lead ion |

Table 2: Predicted Mass Spectrometry Fragmentation for (4-bromobutyl)triphenylplumbane. The m/z values are based on the most abundant isotopes.

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present and the nature of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of (4-bromobutyl)triphenylplumbane would display characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. The C-Br stretching vibration would also be present in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. The Pb-C stretching vibrations in organolead compounds are often more readily observed by Raman than by IR spectroscopy. The symmetric breathing mode of the phenyl rings would also give a strong Raman signal.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Phenyl Ring Vibrations | 1400 - 1600 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR |

| Pb-C Stretch | 450 - 550 | Raman |

Table 3: Predicted Vibrational Spectroscopy Data for (4-bromobutyl)triphenylplumbane. These are general ranges for the expected functional groups.

Advanced Methodologies for Mechanistic Investigations

To understand the reaction pathways and dynamics involving (4-bromobutyl)triphenylplumbane, more advanced analytical methodologies are employed. These techniques go beyond static structural characterization and provide insights into how reactions proceed.

Kinetic Studies for Reaction Rate Determination

Kinetic studies are crucial for determining the rates of chemical reactions and for elucidating reaction mechanisms. For reactions involving (4-bromobutyl)triphenylplumbane, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions at the lead center, kinetic analysis would provide valuable information. By systematically varying the concentrations of reactants and monitoring the reaction progress over time (often using spectroscopic techniques like NMR or UV-Vis), the rate law for the reaction can be determined. The rate law provides a mathematical description of how the rate depends on the concentration of each reactant, which in turn suggests the sequence of elementary steps in the reaction mechanism. For instance, the Wurtz reaction, which involves the coupling of alkyl halides with sodium metal, is a classic example where kinetic studies can shed light on the complex mechanism. byjus.comjk-sci.comorganic-chemistry.org

Isotopic Labeling Experiments (e.g., Deuterium (B1214612) Labeling) for Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms through a chemical reaction. nih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), it is possible to follow the labeled atom's position in the products, thereby elucidating the reaction pathway. This method is particularly useful for distinguishing between different possible mechanisms.

In the context of (4-bromobutyl)triphenylplumbane, deuterium labeling could be used to study a variety of reactions. For example, by synthesizing a deuterated version of the bromobutyl chain, one could investigate the mechanism of elimination versus substitution reactions. The presence and location of deuterium in the products, as determined by NMR or mass spectrometry, would provide unambiguous evidence for the operative reaction pathway. Furthermore, the measurement of kinetic isotope effects (KIEs), where the rate of a reaction with a deuterated substrate is compared to the rate with the non-deuterated analogue, can provide information about bond-breaking steps in the rate-determining step of the reaction. nist.govnist.gov

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The study of organolead compounds, such as (4-bromobutyl)triphenylplumbane, necessitates a deep understanding of their reaction kinetics, pathways, and the identification of transient intermediates. Traditional offline analytical methods, which involve sampling the reaction mixture at various intervals, can be inadequate for this purpose. These methods can be time-consuming and may not accurately represent the state of the reaction, as the composition of the sample can change once it is removed from the reaction environment. spectroscopyonline.com In-situ spectroscopic techniques offer a powerful alternative, enabling real-time, continuous monitoring of reactions as they occur within the reaction vessel. spectroscopyonline.comfu-berlin.de This approach provides a "molecular video" of the reaction, offering invaluable insights into its dynamics. mdpi.com

The application of in-situ spectroscopy is particularly beneficial for reactions that are fast, involve unstable intermediates, or are sensitive to changes in temperature and pressure upon sampling. spectroscopyonline.commt.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible (UV-Vis) spectroscopy are at the forefront of real-time reaction monitoring in organometallic chemistry. fu-berlin.de

In the context of synthesizing (4-bromobutyl)triphenylplumbane, which could involve the reaction of a triphenylplumbyl anion with 1,4-dibromobutane, in-situ monitoring would be crucial. For instance, the formation of the triphenylplumbyl Grignard reagent, a potential precursor, is a highly exothermic and sensitive process. mt.comhzdr.de Real-time monitoring can ensure the safe and controlled progress of such reactions by tracking the consumption of reactants and the formation of the desired product. mt.com

Illustrative Application of In-Situ FTIR Spectroscopy

In-situ Fourier-transform infrared (FTIR) spectroscopy is a widely used technique for monitoring the progress of organic reactions in real time. researchgate.netrsc.org By inserting a robust attenuated total reflection (ATR) probe directly into the reaction vessel, spectra can be collected continuously. fu-berlin.demdpi.com This allows for the tracking of specific functional groups and the quantification of reactant, intermediate, and product concentrations throughout the reaction. rsc.orgyoutube.com

For the synthesis of (4-bromobutyl)triphenylplumbane from a triphenylplumbyl Grignard reagent and 1,4-dibromobutane, in-situ FTIR could be employed to monitor key vibrational bands. The disappearance of a characteristic band for the C-Mg bond in the Grignard reagent and the appearance of new bands corresponding to the Pb-C bond in the product would signify the progress of the reaction.

Table 1: Hypothetical In-Situ FTIR Monitoring Data for the Synthesis of (4-bromobutyl)triphenylplumbane

| Reaction Time (minutes) | Absorbance of Triphenylplumbyl Grignard Peak (cm⁻¹) | Absorbance of (4-bromobutyl)triphenylplumbane Peak (cm⁻¹) |

| 0 | 1.20 | 0.00 |

| 10 | 0.95 | 0.25 |

| 20 | 0.60 | 0.60 |

| 30 | 0.30 | 0.90 |

| 40 | 0.10 | 1.10 |

| 50 | 0.02 | 1.18 |

| 60 | 0.00 | 1.20 |

This table is interactive. Users can sort the data by clicking on the column headers.

The data presented in Table 1 is illustrative of how in-situ FTIR can provide quantitative insights into reaction kinetics. The rate of formation of (4-bromobutyl)triphenylplumbane and the rate of consumption of the triphenylplumbyl Grignard reagent can be determined from the changes in their respective peak absorbances over time.

Real-Time NMR Spectroscopy in Organolead Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction monitoring. fu-berlin.de While traditionally an offline technique, the development of flow-NMR setups and specialized probes allows for the real-time analysis of reaction mixtures. fu-berlin.deresearchgate.net In-situ NMR can provide detailed structural information about the species present in the reaction, making it invaluable for identifying intermediates and elucidating reaction mechanisms. researchgate.net

In the study of (4-bromobutyl)triphenylplumbane, in-situ NMR could be used to follow the changes in the chemical shifts of protons or carbon atoms adjacent to the lead and bromine atoms. For example, the proton signals of the butyl chain would experience a distinct shift upon the substitution of a bromine atom with the triphenylplumbyl group.

Table 2: Hypothetical In-Situ ¹H NMR Data for a Reaction involving (4-bromobutyl)triphenylplumbane

| Reaction Time (minutes) | Integral of Reactant CH₂-Br Signal | Integral of Product Pb-CH₂ Signal |

| 0 | 2.00 | 0.00 |

| 15 | 1.50 | 0.50 |

| 30 | 1.00 | 1.00 |

| 45 | 0.50 | 1.50 |

| 60 | 0.10 | 1.90 |

| 75 | 0.00 | 2.00 |

This table is interactive. Users can sort the data by clicking on the column headers.

This hypothetical data demonstrates how in-situ NMR can track the conversion of a reactant to a product by monitoring the integration of specific proton signals.

The integration of in-situ spectroscopic techniques into organolead chemistry research provides a more comprehensive understanding of reaction dynamics. mdpi.com The real-time data obtained from these methods is crucial for optimizing reaction conditions, ensuring safety, and gaining deeper mechanistic insights into the formation and reactivity of compounds like (4-bromobutyl)triphenylplumbane. mt.comnih.gov

Future Research Directions and Theoretical Considerations for 4 Bromobutyl Triphenylplumbane

Computational Chemistry and Quantum Mechanical Modeling of Reactivity and Mechanisms

Computational chemistry and quantum mechanical (QM) modeling offer powerful tools for predicting and understanding the behavior of molecules without the need for extensive laboratory experimentation. For a compound like (4-bromobutyl)triphenylplumbane, these methods could provide invaluable insights into its electronic structure, stability, and reaction pathways.

Detailed research findings in the broader field of computational chemistry demonstrate the utility of hybrid quantum mechanics/molecular mechanics (QM/MM) methods for studying large systems like organometallic compounds. nih.govnih.gov In this approach, the reactive center, in this case, the carbon-lead bond and the atoms in its immediate vicinity, can be modeled using high-level quantum mechanical methods, while the remainder of the molecule and its environment are treated with less computationally expensive molecular mechanics force fields. nih.gov

For (4-bromobutyl)triphenylplumbane, computational studies could elucidate the nature of the C-Pb bond, which is known to be relatively weak and prone to homolytic cleavage to form free radicals. chemeurope.comwikipedia.org Modeling could quantify the bond dissociation energy and predict the stability of the resulting triphenylplumbyl and 4-bromobutyl radicals. Furthermore, these models can predict how the electronic properties of the triphenylphenyl groups and the presence of the bromine atom on the butyl chain influence the reactivity of the lead center. Quantum mechanical models are also adept at mapping reaction pathways, for instance, in potential catalytic cycles or decomposition mechanisms. youtube.com

Table 1: Potential Applications of Computational Methods to (4-bromobutyl)triphenylplumbane

| Computational Method | Potential Application |

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and spectroscopic properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reaction mechanisms in a simulated solvent or biological environment. nih.govamanote.com |

| Ab initio molecular dynamics (AIMD) | Simulating the dynamic behavior of the molecule and its decomposition pathways at various temperatures. |

Development of Sustainable and Environmentally Benign Synthetic Approaches

The field of chemistry is increasingly focused on the development of sustainable and environmentally friendly processes. uit.no A significant challenge in organolead chemistry is the inherent toxicity of lead compounds. chemeurope.comwikipedia.org Traditional syntheses of organolead compounds often rely on Grignard reagents reacting with lead halides, such as lead(II) chloride. wikipedia.orggoogle.com These reactions can require stoichiometric amounts of magnesium and may not be the most atom-economical.

Future research could focus on developing greener synthetic routes to (4-bromobutyl)triphenylplumbane. This could involve exploring alternative lead sources and reaction conditions that minimize waste and avoid hazardous solvents. Catalytic methods for the formation of C-Pb bonds are still underdeveloped but represent a significant opportunity for sustainable synthesis. The use of lead tetraacetate as a precursor for generating aryl lead compounds via electrophilic aromatic substitution is another known route that could be optimized for sustainability. acs.org

Table 2: Comparison of Synthetic Approaches for Organolead Compounds

| Approach | Traditional Method | Potential Sustainable Method |

| Lead Source | Lead(II) chloride, Lead tetraacetate wikipedia.orgacs.org | Recyclable lead sources, use of lead in catalytic amounts. |

| Reagents | Grignard reagents, organolithium reagents. wikipedia.org | Milder and more selective C-H activation or coupling reagents. |

| Solvents | Anhydrous organic solvents (e.g., ether, THF). | Greener solvents (e.g., ionic liquids, supercritical fluids, water where possible). |

| Energy Input | Often requires heating. | Room temperature reactions, photochemical or mechanochemical synthesis. |

Exploration of Novel Catalytic Cycles and Ligand Architectures

While organotin compounds are widely used in catalysis, organolead compounds have been less explored, although they have shown potential, for example, in the synthesis of polyurethane foams. chimia.chlibretexts.org The reactivity of organolead compounds can be higher than their tin counterparts, which could be advantageous in certain transformations. chemeurope.comwikipedia.org

In (4-bromobutyl)triphenylplumbane, the triphenyl and 4-bromobutyl groups act as ligands, and their nature is crucial in determining the compound's potential catalytic activity. The design and modification of ligands are a cornerstone of modern catalyst development, allowing for the fine-tuning of a metal center's electronic and steric properties. nih.govescholarship.org

Future research could involve the synthesis of analogues of (4-bromobutyl)triphenylplumbane with modified ligands to explore new catalytic activities. For instance, introducing different substituents on the phenyl rings could modulate the Lewis acidity of the lead center. The 4-bromobutyl group provides a functional handle for tethering the molecule to a solid support, creating a recyclable heterogeneous catalyst, or for incorporating it into a larger, multimetallic catalytic system. The design of ligands that can be controlled by external stimuli, such as light, is an emerging area that could be applied to organolead chemistry. researchgate.net

Expansion of Applications in Emerging Fields of Chemical Science

Historically, the most significant application of an organolead compound was tetraethyllead (B6334599) as an anti-knock agent in gasoline, a use that has been largely phased out due to its toxicity. wikipedia.orgyoutube.com However, the unique reactivity of the C-Pb bond could be harnessed for applications in modern chemical science.

The presence of a functional group, the bromine atom, in (4-bromobutyl)triphenylplumbane makes it a potentially valuable intermediate in organic synthesis. ontosight.ai This bromo-functional handle could be used in a variety of subsequent reactions, such as nucleophilic substitution or cross-coupling reactions, to construct more complex molecules.

Organolead compounds are known to be more reactive than organotins in certain coupling reactions, making them useful for synthesizing sterically hindered biaryls. chemeurope.comwikipedia.org The triphenylplumbyl moiety could be transferred in such reactions. Furthermore, organometallic compounds are being explored for applications in materials science, for example, as precursors to nanoparticles or thin films. The controlled decomposition of (4-bromobutyl)triphenylplumbane could potentially be a route to lead-containing materials with specific properties.

Table 3: Potential Future Application Areas for (4-bromobutyl)triphenylplumbane

| Field of Chemical Science | Potential Application |

| Organic Synthesis | Reagent for the synthesis of sterically hindered compounds; intermediate for further functionalization via the bromo group. ontosight.aichemeurope.comwikipedia.org |

| Materials Science | Precursor for the synthesis of lead-containing nanoparticles or materials. |

| Catalysis | As a catalyst or precatalyst in reactions such as polymerization or oxyplumbation. wikipedia.orgchimia.ch |

| Supramolecular Chemistry | Building block for the construction of larger, self-assembled structures. |

Design of Organolead Compounds with Tunable Reactivity and Selectivity

The ability to tune the reactivity and selectivity of a chemical compound is a central goal in chemistry. For organolead compounds, this can be achieved by systematically modifying the organic substituents attached to the lead atom. The reactivity of the C-Pb bond is influenced by both the steric bulk and the electronic properties of the ligands. chemeurope.comwikipedia.org

In the case of (4-bromobutyl)triphenylplumbane, the three phenyl groups create a specific steric and electronic environment around the lead atom. Replacing these phenyl groups with other aryl or alkyl groups would directly impact the compound's reactivity. For example, introducing electron-withdrawing groups on the phenyl rings would likely increase the Lewis acidity of the lead center, while bulkier groups would hinder its approach to a substrate. The length and functionality of the alkyl chain could also be varied to fine-tune solubility and reactivity.

This tunable reactivity could be exploited in various chemical transformations. For example, in transmetalation reactions with boronic acids, the rate of transfer of the organic group from lead to another metal could be controlled by the ligand set. wikipedia.org The design of ligands that can stabilize reactive organolead intermediates, such as plumbylenes (the lead equivalent of carbenes), could also open up new avenues of reactivity. wikipedia.org

Table 4: Strategies for Tuning the Reactivity of (4-bromobutyl)triphenylplumbane Analogues

| Structural Modification | Expected Effect on Reactivity |

| Substitution on Phenyl Rings | Electron-donating groups may increase the nucleophilicity of the organic groups, while electron-withdrawing groups may enhance the Lewis acidity of the lead center. |

| Replacement of Phenyl Groups | Alkyl groups in place of aryl groups would alter the steric and electronic environment significantly. |

| Modification of the Alkyl Chain | Changing the chain length or replacing the bromo-substituent with other functional groups would alter solubility and provide handles for different subsequent reactions. |

| Chelating Ligands | Incorporating the lead into a chelating ligand framework could enhance stability and control the geometry around the metal center. mdpi.com |

Literature Review and Scholarly Discourse

Critical Analysis of Published Research on (4-bromobutyl)triphenylplumbane

A critical review of the existing scientific literature reveals a notable scarcity of dedicated research on (4-bromobutyl)triphenylplumbane. The compound is identified as a member of the organolead class, which are compounds containing a lead atom bonded to one or more organic groups. ontosight.ai Its structure consists of a central tetravalent lead atom bonded to three phenyl groups and a single 4-bromobutyl chain. ontosight.ai This specific arrangement, featuring a reactive bromine atom on the alkyl chain, theoretically positions it as a valuable intermediate for further chemical modifications and synthesis. ontosight.ai

Despite this potential, dedicated studies detailing its synthesis, reactivity, and characterization are not prominent in major chemical databases. The compound's primary significance appears to be as a representative of functionalized organolead compounds, a class of molecules that has been explored for applications in organic synthesis and catalysis. ontosight.ai The presence of the C-Br bond at the terminus of the butyl group offers a reactive site for nucleophilic substitution or the formation of Grignard reagents, which could then be used to introduce the triphenylplumbyl moiety into larger, more complex molecular architectures. However, the absence of specific published syntheses or applications suggests that its potential has been largely untapped, likely overshadowed by the general decline in the use of organolead compounds due to their toxicity.

Review of Recent Advances in Functionalized Organolead Chemistry

The field of organolead chemistry, while mature, has seen significantly less recent development compared to other areas of organometallic chemistry. acs.org However, the principles from broader organometallic research offer insights into potential advancements for functionalized organolead compounds. Key recent trends in organometallic chemistry that could be applied to molecules like (4-bromobutyl)triphenylplumbane include advancements in cross-coupling reactions and C-H activation. mdpi.comnumberanalytics.com

Historically, organolead reagents have been used in coupling reactions to form sterically hindered biaryl compounds, often demonstrating higher reactivity than their organotin analogues. wikipedia.orgchemeurope.com Modern cross-coupling methods, such as Suzuki-Miyaura and Heck reactions, which are cornerstones of contemporary synthesis, could theoretically be adapted for use with functionalized organolead compounds. numberanalytics.com The 4-bromobutyl group, for instance, could serve as a handle to link the triphenylplumbane unit to other organic fragments via reactions like Suzuki or Stille coupling, although such applications remain largely speculative in the literature.

Furthermore, the development of novel ligand systems, such as N-heterocyclic carbenes (NHCs), has revolutionized transition metal catalysis by enhancing stability and activity. mdpi.com While research has heavily focused on metals like palladium, ruthenium, and gold, these principles could be extended to explore new reactivity patterns for organolead compounds.

Identification of Knowledge Gaps and Untapped Research Avenues

The most significant knowledge gap concerning (4-bromobutyl)triphenylplumbane is the lack of fundamental empirical data. There is a clear need for systematic studies to document its synthesis, stability, and reaction scope. The general toxicity of organolead compounds has limited their use, but this has also created a gap in understanding their unique chemical properties. chemeurope.com

Untapped research avenues include:

Use in sterically demanding syntheses: The high reactivity of organoleads could be exploited in the synthesis of complex, sterically crowded molecules where other organometallic reagents fail. chemeurope.com

Material science applications: The incorporation of a heavy atom like lead can impart unique photophysical properties to materials. The functional handle on (4-bromobutyl)triphenylplumbane makes it a candidate for incorporation into polymers or metal-organic frameworks (MOFs). rsc.org The synthesis of organometallic complexes and their integration into porous materials is a significant area of current research. acs.org

Mechanistic studies: Detailed mechanistic studies on the reactions of functionalized organoleads are lacking. Understanding the precise mechanisms, including the potential role of radical pathways due to the weak C-Pb bond, is crucial for controlling their reactivity. wikipedia.orgtaylorfrancis.com

The table below summarizes key properties of the carbon-metal bond for Group 14 elements, highlighting the distinct nature of the C-Pb bond.

| Property | C-C | C-Si | C-Ge | C-Sn | C-Pb |

| Bond Length (pm) | 154 | 187 | 195 | 214 | 222 |

| Bond Dissociation Energy (kJ/mol) | 347 | 301 | 249 | 226 | 204 |

This data, adapted from general organometallic chemistry principles, illustrates the trend of increasing bond length and decreasing bond strength down the group. wikipedia.orgchemeurope.com

Discussion of Theoretical Frameworks Guiding Organolead Research

The chemistry of organolead compounds is guided by several key theoretical principles. The most dominant of these is the nature of the carbon-lead bond. The C-Pb bond is significantly weaker and longer than the C-C, C-Si, and C-Sn bonds, making it prone to homolytic cleavage to form radicals under thermal or photochemical conditions. wikipedia.orgchemeurope.comtaylorfrancis.com This inherent weakness is a central factor in its reactivity and historical use as a radical initiator. wikipedia.org

Modern theoretical frameworks like the development of Metal-Organic Frameworks (MOFs) and covalent organic frameworks (COFs) have become significant in materials chemistry. rsc.orgrsc.org These frameworks rely on the predictable coordination of metal ions or organic building blocks. While extensively studied for other metals, the integration of lead-based nodes, particularly functionalized organolead units, into such crystalline porous materials is an area that remains fundamentally unexplored. rsc.orgnih.gov Such research could be guided by computational models to predict the structure and potential properties (e.g., for catalysis or gas storage) of lead-based MOFs. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (4-bromobutyl)triphenylplumbane, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves alkylation of triphenylplumbane with 1,4-dibromobutane under inert conditions (e.g., argon atmosphere) to prevent lead oxidation. Key parameters include:

- Solvent selection : Tetrahydrofuran (THF) or diethyl ether, which stabilize intermediates.

- Temperature : Controlled low temperatures (0–5°C) to minimize side reactions.

- Purification : Column chromatography with silica gel or recrystallization from ethanol. Yield optimization requires stoichiometric excess of the alkylating agent (1.5–2.0 eq.) and rigorous exclusion of moisture .

- Data Contradiction Note : Yields may vary significantly (~30–65%) depending on lead precursor purity, as impurities in triphenylplumbane can promote decomposition pathways.

Q. How can researchers confirm the structural integrity of (4-bromobutyl)triphenylplumbane using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for triplet signals near δ 3.4–3.6 ppm (CH₂Br group) and aromatic protons (δ 7.2–7.6 ppm). Lead (Pb) satellites in ¹³C NMR (~100–150 ppm) confirm Pb–C bonding.

- 207Pb NMR : A singlet near δ 5,000–6,000 ppm confirms tetrahedral Pb coordination .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion cluster [M-Br]⁺ with isotopic patterns characteristic of Pb (m/z ~550–560).

- Challenges : X-ray crystallography is hindered by Pb’s heavy atom effect, but low-temperature crystallography may resolve this .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of (4-bromobutyl)triphenylplumbane in nucleophilic substitutions versus cross-coupling reactions?

- Methodological Answer :

- Nucleophilic Substitutions : The Br atom acts as a leaving group, with reactivity influenced by Pb’s electrophilicity. Kinetic studies using polar aprotic solvents (e.g., DMF) show SN2 mechanisms dominate, evidenced by linear Hammett plots.

- Cross-Coupling : Pd-catalyzed reactions (e.g., Stille coupling) require transmetallation steps. Comparative studies with (4-chlorobutyl)triphenylplumbane reveal slower reactivity due to Br’s weaker leaving ability, suggesting rate-determining Pb–C bond cleavage .

Q. How do solvent polarity and temperature affect the thermal stability of (4-bromobutyl)triphenylplumbane, and what decomposition pathways dominate?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : In nonpolar solvents (hexane), decomposition begins at 80–90°C, releasing Pb nanoparticles and 1-bromobutane. Polar solvents (e.g., DMSO) lower decomposition onset to 50°C due to solvolysis.

- Pathways : Two competing routes:

Homolytic cleavage : Generates triphenylplumbyl and butyl bromide radicals (EPR-detected).

Heterolytic cleavage : Forms Pb²⁺ species and carbocation intermediates (trapped with NaN₃) .

- Mitigation Strategy : Stabilization with radical scavengers (e.g., TEMPO) or low-temperature storage (−20°C under argon) .

Experimental Design Considerations

Q. What computational methods are effective in modeling the electronic structure of (4-bromobutyl)triphenylplumbane, and how do they align with experimental data?

- Methodological Answer :

- DFT Calculations : B3LYP/def2-TZVP level accurately predicts Pb–C bond lengths (~2.20 Å) and charge distribution (Mulliken charges: Pb δ⁺ ~+1.2).

- TD-DFT for UV-Vis : Predicts absorption bands at 280–300 nm (Pb → ligand charge transfer), validated experimentally .

- Limitations : Spin-orbit coupling effects in Pb require relativistic corrections (ZORA approximation) for precise orbital energy alignment .

Data Interpretation and Validation

Q. How should researchers resolve contradictions in reported crystallographic data for (4-bromobutyl)triphenylplumbane derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.